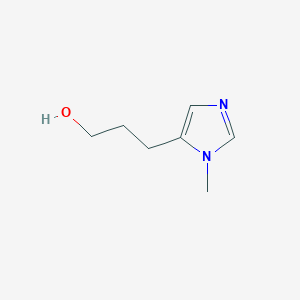![molecular formula C13H22Cl2N4O B2573921 4-[2-(Piperidin-4-il)pirimidin-4-il]morfolina dihidrocloruro CAS No. 2060043-11-8](/img/structure/B2573921.png)
4-[2-(Piperidin-4-il)pirimidin-4-il]morfolina dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine dihydrochloride has numerous applications in scientific research:
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine dihydrochloride typically involves the reaction of piperidine derivatives with pyrimidine compounds under controlled conditions . One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often require specific temperatures and pressures to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high purity and yield . The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, palladium on carbon.
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce reduced piperidine derivatives .
Mecanismo De Acción
The mechanism of action of 4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function . The compound may act on the phosphatidylinositol-3 kinase (PI3K) signaling pathway, influencing cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine dihydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound in pharmaceutical research and development .
Propiedades
IUPAC Name |
4-(2-piperidin-4-ylpyrimidin-4-yl)morpholine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O.2ClH/c1-4-14-5-2-11(1)13-15-6-3-12(16-13)17-7-9-18-10-8-17;;/h3,6,11,14H,1-2,4-5,7-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGAMDRMLLXWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CC(=N2)N3CCOCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Furan-2-ylmethylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2573841.png)
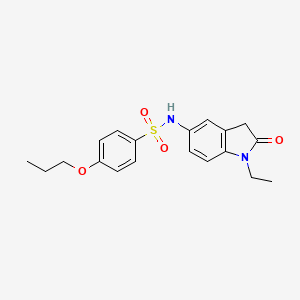
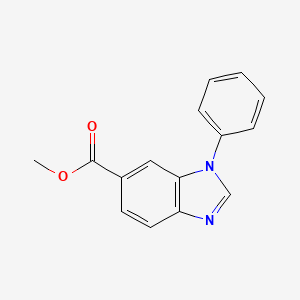
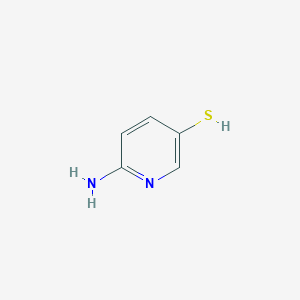
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2573846.png)
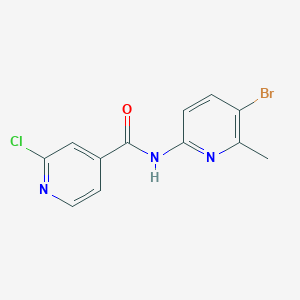
![2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol](/img/structure/B2573848.png)
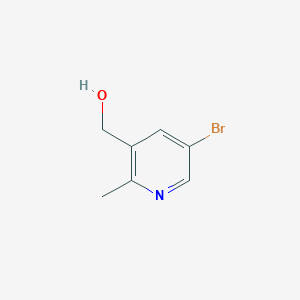
![3-(2-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide](/img/structure/B2573855.png)
![methyl4-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2573856.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide](/img/structure/B2573858.png)
![2-{4-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-3-carbonitrile](/img/structure/B2573859.png)
![[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2573860.png)
